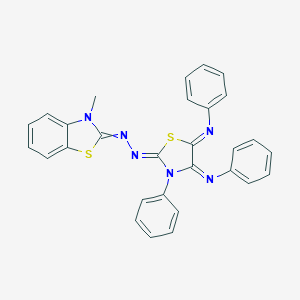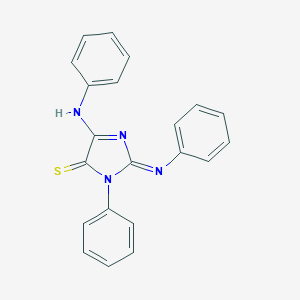
3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione, also known as PBIT, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit promising biological activities that make it a potential candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione is not fully understood. However, it has been suggested that 3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione may exert its biological activities through the inhibition of enzymes or by interacting with cellular components such as DNA.
Biochemical and Physiological Effects:
Studies have shown that 3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione exhibits a range of biochemical and physiological effects. 3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione has been found to inhibit the growth of various bacterial and fungal strains. It has also been found to induce apoptosis in cancer cells. 3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione has been found to have antioxidant properties, which may help protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a potential candidate for drug development. However, there are also limitations associated with 3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione. Its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its biological effects. Additionally, 3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione has low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione. One potential direction is to investigate the mechanism of action of 3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione in more detail. This could involve studying its interactions with cellular components or identifying the enzymes that it inhibits. Another potential direction is to investigate the potential applications of 3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione in the treatment of various diseases. This could involve testing its efficacy in animal models or developing derivatives of 3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione with improved properties. Finally, further research could be conducted to optimize the synthesis and purification of 3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione to improve its yield and purity.
Synthesemethoden
3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione can be synthesized through the reaction of 1,2-phenylenediamine and thiourea in the presence of a catalyst such as acetic acid. The reaction yields a yellow crystalline product that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit antibacterial, antifungal, and antitumor activities. 3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
Produktname |
3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione |
|---|---|
Molekularformel |
C21H16N4S |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
5-anilino-3-phenyl-2-phenyliminoimidazole-4-thione |
InChI |
InChI=1S/C21H16N4S/c26-20-19(22-16-10-4-1-5-11-16)24-21(23-17-12-6-2-7-13-17)25(20)18-14-8-3-9-15-18/h1-15H,(H,22,23,24) |
InChI-Schlüssel |
SGASNBJQJIIQBG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C3)N(C2=S)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C3)N(C2=S)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



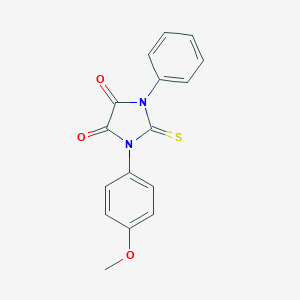

![N-[2,5-diphenyl-3,4-bis(phenylimino)-1lambda~4~,2,5-thiadiazolidin-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B307210.png)
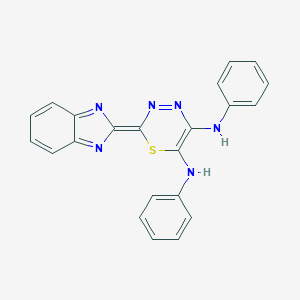
![3-methyl-1,3-benzothiazol-2(3H)-one [4,5-bis(phenylimino)-1,3-dithiolan-2-ylidene]hydrazone](/img/structure/B307213.png)
![4,5-Bis[(4-methoxyphenyl)imino]-1,3-dithiolan-2-one phenylhydrazone](/img/structure/B307214.png)
![Ethyl 4-{[5-{[4-(ethoxycarbonyl)phenyl]imino}-2-(phenylhydrazono)-1,3-dithiolan-4-ylidene]amino}benzoate](/img/structure/B307215.png)

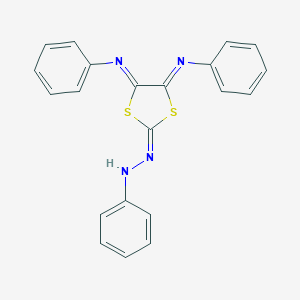
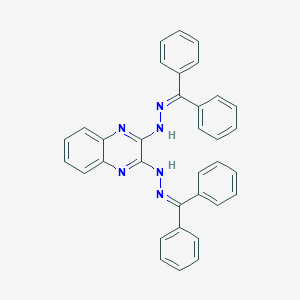
![N-(4-Methylphenyl)-2-((4-methylphenyl)imino)-2H-naphtho[1,2-b][1,4]oxazin-3-amine](/img/structure/B307219.png)
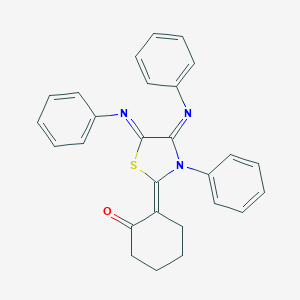
![4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-one (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone](/img/structure/B307222.png)
